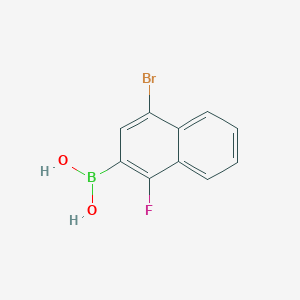
(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid
Übersicht
Beschreibung
“(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid” is a research-grade chemical with a molecular weight of 268.8748 g/mol . It is also known by other synonyms .
Molecular Structure Analysis
The InChI code for “(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid” is1S/C10H7BBrFO2/c12-9-5-8 (11 (14)15)10 (13)7-4-2-1-3-6 (7)9/h1-5,14-15H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid” is a solid at room temperature . It has a molecular formula of C10H7BBrFO2 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid: is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The boronic acid group reacts with various halides or pseudohalides under the presence of a palladium catalyst, leading to the formation of biaryl compounds which are core structures in many pharmaceuticals and organic materials .
Material Science
In material science, this compound finds its application in the development of organic electronic materials . Its ability to donate electrons due to the boronic acid moiety makes it suitable for creating conjugated polymers . These polymers are used in the production of organic light-emitting diodes (OLEDs), solar cells, and transistors .
Drug Discovery
The compound’s structural features, such as the bromo and fluoro substituents, make it a valuable building block in drug discovery. It can be used to synthesize naphthalene derivatives that exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the boronic acid group also allows for the creation of boronate prodrugs , which can enhance drug delivery and selectivity .
Catalysis
(4-Bromo-1-fluoronaphthalen-2-yl)boronic acid: can act as a ligand in catalytic systems. It can modify the electronic and steric properties of a metal catalyst, thereby influencing the catalyst’s activity and selectivity. This is particularly useful in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule .
Chemical Sensors
The boronic acid group can form reversible covalent bonds with diols and other polyols, which is a principle used in designing chemical sensors . For instance, sensors based on this compound can be developed for detecting sugars or other biomolecules, which is crucial in medical diagnostics and environmental monitoring .
Fluorescence Studies
The naphthalene core of (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid is fluorescent, which can be exploited in fluorescence studies. When incorporated into larger molecules or polymers, it can act as a fluorophore , helping in the study of molecular interactions, dynamics, and environments through fluorescence spectroscopy .
Peptide Synthesis
In peptide synthesis, (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid can be used to introduce boronate ester groups into peptides. These modified peptides can have enhanced stability and can be used as inhibitors or probes in studying various biological processes .
Nanotechnology
Lastly, the compound’s ability to participate in boronate esterification reactions makes it a candidate for constructing nanostructures . It can be used to create self-assembling materials at the nanoscale, which have applications in drug delivery systems, nanoelectronics, and as components in nanomachines .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
(4-bromo-1-fluoronaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BBrFO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBHKCPNOCVGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C(=C1)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660266 | |
| Record name | (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913836-09-6 | |
| Record name | (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-fluoronaphthalene-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Tert-butoxy)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B1522099.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B1522100.png)
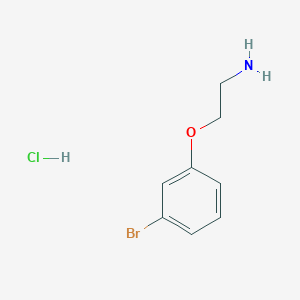
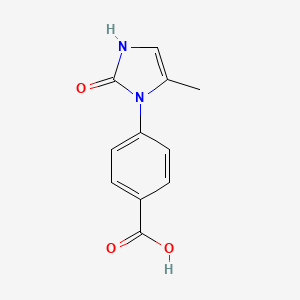




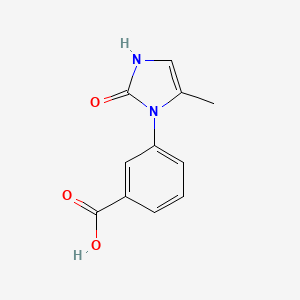
![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B1522108.png)
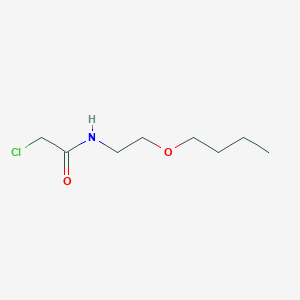
![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1522110.png)

